molecular formula C11H10O3 B3395593 8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid CAS No. 77635-17-7

8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Cat. No. B3395593
M. Wt: 190.19 g/mol
InChI Key: PZRRKRMQHIZTGR-UHFFFAOYSA-N
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Patent
US07842688B2

Procedure details

A solution of 3.466 g of 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid in 30 ml of methanol is admixed with 1.850 ml of conc. H2SO4 and the reaction solution is subsequently heated to reflux over 18 hours. The reaction solution is subsequently cooled and poured onto 200 ml of saturated aqueous sodium hydrogencarbonate solution and extracted with 2×200 ml of ethyl acetate. The combined organic phases are washed with 150 ml of saturated aqueous sodium hydrogencarbonate solution and 150 ml of water, dried over sodium sulphate and concentrated. The crude product is obtained as a brown oil and is used without further purification. Rt=3.42
Quantity
3.466 g
Type
reactant
Reaction Step One
Name
Quantity
1.85 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]2[C:10]([C:12]([OH:14])=[O:13])=[CH:9][CH:8]=[CH:7][C:6]=2[CH2:5][CH2:4][CH2:3]1.OS(O)(=O)=O.[C:20](=O)([O-])O.[Na+]>CO>[O:1]=[C:2]1[C:11]2[C:10]([C:12]([O:14][CH3:20])=[O:13])=[CH:9][CH:8]=[CH:7][C:6]=2[CH2:5][CH2:4][CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
3.466 g
Type
reactant
Smiles
O=C1CCCC=2C=CC=C(C12)C(=O)O
Step Two
Name
Quantity
1.85 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution is subsequently heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux over 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution is subsequently cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×200 ml of ethyl acetate
WASH
Type
WASH
Details
The combined organic phases are washed with 150 ml of saturated aqueous sodium hydrogencarbonate solution and 150 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
O=C1CCCC=2C=CC=C(C12)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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